

# Application Notes and Protocols: Pharmacokinetic Modeling of Intrathecally Administered TAK-611

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### Introduction

TAK-611 (also known as SHP611 or cebsulfase alfa) is a recombinant human arylsulfatase A (rhASA) developed as an enzyme replacement therapy for metachromatic leukodystrophy (MLD). MLD is a rare, fatal lysosomal storage disease characterized by the deficiency of the arylsulfatase A enzyme, leading to the accumulation of sulfatides in the central and peripheral nervous systems. Intrathecal administration of TAK-611 is intended to deliver the enzyme directly to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier to address the neurological manifestations of the disease.[1][2]

These application notes provide a summary of the pharmacokinetic (PK) modeling of intrathecally administered TAK-611, detailed protocols for preclinical evaluation, and insights into the clinical study design.

## **Pharmacokinetic Profile and Modeling**

A population pharmacokinetic model for intrathecally administered TAK-611 was developed based on data from a Phase I/II multicenter, open-label, dose-escalation study in children with MLD.[1][3] The model describes the distribution and elimination of TAK-611 in both the central nervous system (CNS) and the systemic circulation.



The final PK model is characterized by a two-compartment model for the CNS and a single-compartment model for the serum.[1][2] This model suggests a rapid distribution of TAK-611 from the CSF into a putative brain tissue compartment, where it persists between doses.[1][3]

## **Key Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of intrathecally administered TAK-611 derived from the population PK model.

Parameter	Description	Median Value (Range)	Unit
CNS Compartment			
Vcns	Volume of distribution in the CNS	133 (71.5 - 248)	mL
Vcsf	Volume of distribution in the CSF	61.2 (33.0 - 114)	mL
Qcsf	Intercompartmental clearance	62.4 (33.7 - 116)	mL/h
CLcns	Clearance from the CNS	0.277 (0.150 - 0.513)	mL/h
t½ (distributive)	Distributive half-life in the CNS	1.02 (0.394 - 1.66)	hours
t½ (terminal)	Terminal half-life in the CNS	477 (258 - 883)	hours
Serum Compartment			
Vcentral	Central volume of distribution	2,780 (1,500 - 5,140)	mL
CL	Clearance	149 (80.5 - 276)	mL/h
Ktrans	Transit rate constant from CSF to serum	0.582 (0.314 - 1.08)	h <sup>-1</sup>

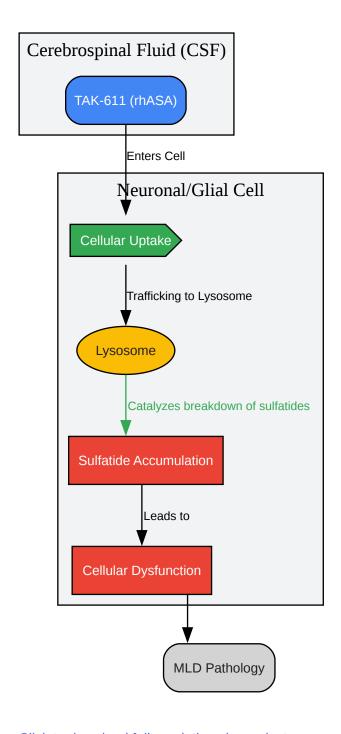


Data sourced from Gupta et al., Clinical Pharmacology & Therapeutics, 2020.

## **Signaling Pathway and Mechanism of Action**

TAK-611 is an enzyme replacement therapy. Its mechanism of action is to replace the deficient arylsulfatase A enzyme in patients with MLD. Upon intrathecal administration, TAK-611 is distributed within the CSF and is taken up by neuronal and glial cells. Inside the lysosomes of these cells, TAK-611 catalyzes the desulfation of sulfatides, preventing their accumulation and subsequent cellular damage.





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Caption: Mechanism of action of intrathecally administered TAK-611.

# Experimental Protocols Preclinical Intrathecal Administration Protocol (Rodent Model)

## Methodological & Application





This protocol is a representative example for the intrathecal administration of an enzyme replacement therapy like TAK-611 in a mouse model, based on established methodologies.[4] [5]

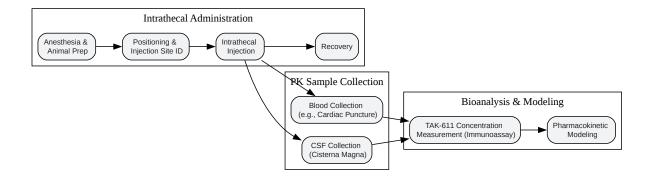
#### Materials:

- TAK-611 solution (or appropriate vehicle control)
- Anesthetic (e.g., isoflurane)
- Hamilton syringe with a 30-gauge needle
- Stereotaxic frame (optional, for precise targeting)
- Animal preparation supplies (clippers, antiseptic solution)

#### Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur over the lumbar region of the spine.
- Positioning: Place the anesthetized mouse in a stereotaxic frame or position it prone with the lumbar spine flexed to open the intervertebral spaces.
- Injection Site Identification: Palpate the iliac crests; the L5-L6 intervertebral space is located on the midline just caudal to this landmark.
- Intrathecal Injection: Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the identified intervertebral space until a slight "pop" is felt, indicating penetration of the dura mater.
- Infusion: Slowly infuse the desired volume of TAK-611 solution (typically 5-10  $\mu$ L for a mouse) over 1-2 minutes.
- Recovery: Withdraw the needle and monitor the animal for recovery from anesthesia.
   Provide appropriate post-procedural care.





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Caption: Preclinical experimental workflow for pharmacokinetic assessment.

## CSF and Serum Sample Collection for Pharmacokinetic Analysis

This protocol outlines the general procedure for collecting CSF and serum samples from a rodent model at various time points post-intrathecal administration.

#### Materials:

- Capillary tubes
- Microcentrifuge tubes
- Anesthetic
- Surgical scissors and forceps
- Centrifuge

#### Procedure:



- Anesthesia: Anesthetize the animal at the designated time point post-injection.
- CSF Collection (Cisterna Magna Puncture):
  - Place the anesthetized animal in a stereotaxic frame with the head flexed downwards.
  - Make a midline incision on the back of the neck to expose the cisterna magna.
  - Carefully insert a pre-pulled glass capillary tube into the cisterna magna to collect CSF.
  - Transfer the CSF to a pre-chilled microcentrifuge tube.
- Serum Collection:
  - Following CSF collection, collect blood via cardiac puncture into a microcentrifuge tube.
  - Allow the blood to clot at room temperature for 30 minutes.
  - Centrifuge at 2000 x g for 15 minutes at 4°C.
  - Collect the supernatant (serum) into a fresh tube.
- Sample Storage: Immediately freeze all samples at -80°C until analysis.

## **Bioanalytical Method for TAK-611 Quantification**

The concentration of TAK-611 in CSF and serum samples is typically determined using a validated enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay method.

#### Principle:

A sandwich ELISA is used to capture and detect TAK-611. Wells of a microplate are coated with a capture antibody specific for arylsulfatase A. Samples and standards are added, and the captured TAK-611 is then detected using a second, enzyme-conjugated antibody. The amount of bound enzyme is proportional to the concentration of TAK-611 in the sample and is quantified by measuring the enzymatic reaction product.

General Protocol Outline:



- Plate Coating: Coat a 96-well microplate with a capture antibody against human arylsulfatase A.
- Blocking: Block non-specific binding sites with a suitable blocking buffer.
- Sample and Standard Incubation: Add prepared standards and samples (diluted as necessary) to the wells and incubate.
- Detection Antibody Incubation: Add a biotinylated detection antibody specific for human arylsulfatase A and incubate.
- Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
- Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate to allow for color development.
- Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Analysis: Construct a standard curve and determine the concentration of TAK-611 in the unknown samples.

## Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic data for TAK-611 was obtained from a Phase I/II, multicenter, open-label, dose-escalation study in children with MLD (NCT01510028).[3]

#### Study Design:

- Participants: Children with a confirmed diagnosis of MLD.
- Administration: TAK-611 was administered intrathecally every other week via a surgically
  implanted intrathecal drug delivery device (IDDD).[3] In cases where the IDDD could not be
  used, administration was performed via lumbar puncture.[3]

## Methodological & Application



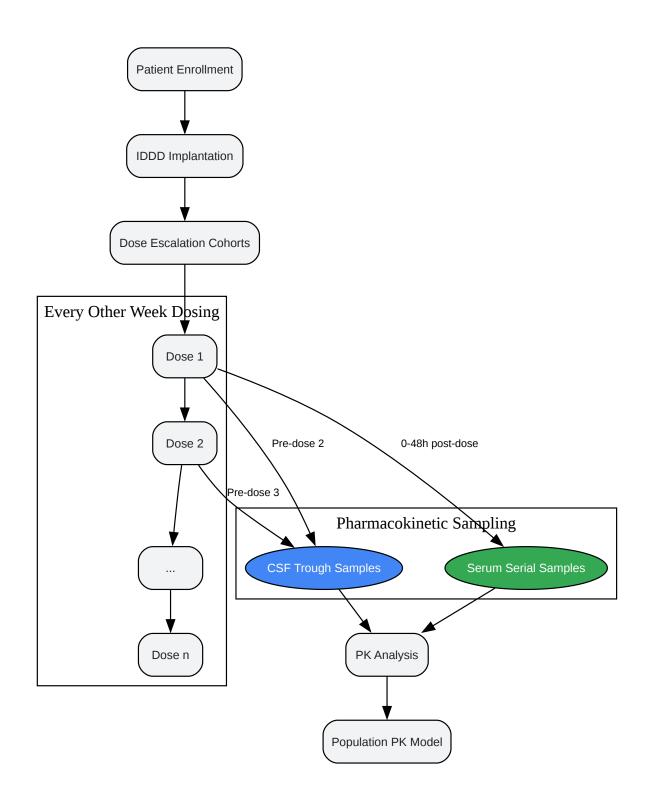


• Dose Escalation Cohorts: The study included multiple cohorts with escalating doses of TAK-611 (e.g., 10 mg, 30 mg, 100 mg).

#### • PK Sampling:

- CSF: Trough concentrations of TAK-611 were measured in CSF samples collected immediately before dosing at specified intervals.
- Serum: Serial serum samples were collected over a 48-hour period after the first dose and at later time points to characterize the serum PK profile.





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Caption: Clinical trial workflow for pharmacokinetic data collection.



## Conclusion

The pharmacokinetic modeling of intrathecally administered TAK-611 provides valuable insights into its distribution and persistence within the CNS. The established two-compartment CNS model and the detailed protocols outlined in these application notes serve as a crucial resource for researchers and drug development professionals working on enzyme replacement therapies for neurological disorders. While clinical trials for TAK-611 have faced challenges, the foundational pharmacokinetic and methodological understanding gained remains significant for the field.

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